2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Description
This compound is a thiazine derivative characterized by a 1,3-thiazine core substituted with a 3-chloro-4-fluorophenylamino group at position 2, a phenyl carboxamide at position 6, and a ketone group at position 3. The presence of halogen atoms (Cl, F) and electron-withdrawing groups may influence its electronic properties, solubility, and binding interactions with biological targets.
Properties
Molecular Formula |
C17H13ClFN3O2S |
|---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenyl)imino-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C17H13ClFN3O2S/c18-12-8-11(6-7-13(12)19)21-17-22-15(23)9-14(25-17)16(24)20-10-4-2-1-3-5-10/h1-8,14H,9H2,(H,20,24)(H,21,22,23) |
InChI Key |
FSZAFQRWCPVYCD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC(=C(C=C2)F)Cl)NC1=O)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps. One common method involves the reaction of 3-chloro-4-fluoroaniline with a thiazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide (DMSO) are often used to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on derivatives within the 1,3-thiazine-6-carboxamide family, emphasizing substituent effects on molecular properties.
Table 1: Structural and Molecular Comparison
Key Differences and Implications:
Substituent Electronic Effects: The target compound’s 3-chloro-4-fluorophenyl group introduces strong electron-withdrawing effects, which may enhance electrophilic interactions in biological systems. The 3-(trifluoromethyl)phenyl carboxamide in the analogous compound adds hydrophobicity and metabolic resistance due to the CF₃ group, whereas the target compound’s simpler phenyl group may improve solubility.
Steric and Pharmacokinetic Considerations :
- The trifluoromethyl group in the analogous compound introduces steric bulk, which could hinder binding to certain enzyme active sites. The target compound’s smaller halogen atoms (Cl, F) may allow better target engagement in confined pockets.
Research Findings:
- Bioactivity : Thiazine carboxamides with trifluoromethyl groups (e.g., CAS 377065-39-9) often exhibit enhanced kinase inhibition due to improved hydrophobic interactions .
- Solubility : The target compound’s Cl/F substituents may reduce logP compared to the CF₃-containing analog, favoring aqueous solubility.
Structural Analysis Techniques
Crystallographic tools like SHELX () are critical for resolving thiazine derivatives’ conformations. For instance, SHELXL’s refinement capabilities could elucidate how the 3-chloro-4-fluorophenyl group’s dihedral angle affects the thiazine ring’s planarity, a factor in biological activity .
Biological Activity
The compound 2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide belongs to the class of thiazine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antimicrobial and anticancer agent, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 410.9 g/mol. The structure features a thiazine ring, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that thiazine derivatives exhibit significant antimicrobial properties. A study assessed the antimycobacterial activity of various thiazine compounds against Mycobacterium tuberculosis H37Rv using the Alamar Blue susceptibility assay. Among them, certain derivatives showed inhibitory activities exceeding 76% at concentrations as low as 6.25 µg/mL . This suggests that the thiazine framework could be pivotal in developing new antitubercular agents.
Anticancer Activity
The anticancer potential of thiazine derivatives has also been explored. In a study evaluating the growth inhibition of cancer cell lines, compounds similar to our target exhibited varying degrees of cytotoxicity. Notably, one derivative demonstrated a GI50 (concentration required to inhibit 50% cell growth) of 12.4 µmol/L against the NCI-H460 lung cancer cell line, indicating promising anticancer properties .
Structure-Activity Relationship (SAR)
The presence of specific substituents on the thiazine ring significantly influences biological activity. For instance, compounds with electron-withdrawing groups like chlorine and fluorine showed enhanced potency against cancer cells compared to their unsubstituted counterparts. This highlights the importance of chemical modifications in optimizing therapeutic efficacy .
Table 1: Antimicrobial Activity of Thiazine Derivatives
| Compound ID | Inhibition (%) at 6.25 µg/mL | MIC99 (µg/mL) |
|---|---|---|
| 3a | 97 | >6.25 |
| 3b | 77 | Not specified |
| 3c | 76 | Not specified |
Table 2: Anticancer Activity (GI50 Values)
| Compound ID | Cell Line | GI50 (µmol/L) |
|---|---|---|
| 2 | NCI-H460 | 12.4 ± 2.3 |
| 5 | MCF-7 | 28.2 ± 3.4 |
| 10 | SF-268 | 8.33 ± 1.2 |
Case Studies
- Antitubercular Activity : A series of thiazine derivatives were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis. The most active compound showed an MIC99 value greater than 6.25 µg/mL, suggesting that structural modifications could lead to more potent antitubercular agents .
- Cytotoxicity in Cancer Models : In vitro studies demonstrated that certain thiazine derivatives effectively inhibited growth in various cancer cell lines, with notable effects observed in lung cancer models . This underscores their potential role in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
